molecular formula C19H14N4O5S B610852 2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide CAS No. 1214468-35-5

2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

Cat. No. B610852
CAS RN: 1214468-35-5
M. Wt: 410.404
InChI Key: CNILPKOOBRBNEQ-UHFFFAOYSA-N
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Description

SIRT6-IN-1 is a novel SIRT6 inhibitor, reducing glycemia and improving oral glucose tolerance in unfed wild-type mice.

Scientific Research Applications

  • Pharmacological Applications : Sulfonamides, including derivatives like the one you mentioned, are known for their broad range of pharmacological activities. These activities include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain properties. The nature of the R and R' moiety in sulfonamides is variable and can lead to a considerable range of hybrid molecules with diverse pharmaceutical activities (Ghomashi et al., 2022).

  • Anticancer Potential : Aromatic sulfonamides, including tetrahydroquinoline derivatives, have been shown to induce oxidative stress and glutathione depletion in various cancer cell lines. Certain compounds in this category demonstrated significant cytotoxic effects, highlighting their potential as anticancer agents (Madácsi et al., 2013).

  • Photooxidation Applications : Research on bicyclometalated Iridium(III) complexes, which include ligands related to 2,4-dioxo-tetrahydroquinazoline derivatives, has revealed their ability to generate singlet oxygen effectively. These complexes have been utilized in photocatalytic applications, such as the aerobic photo-oxidation of sulfide into sulfoxide, showcasing their utility in chemical synthesis and catalysis (Li & Ye, 2019).

  • Phosphodiesterase 4 Inhibition : Similar sulfonamide compounds have been used in designing novel phosphodiesterase 4 (PDE4) inhibitors, which have applications in treating pulmonary diseases. These inhibitors have shown promise in suppressing antigen-induced decline in lung functions and eosinophilia in animal models, indicating their potential for treating asthma and chronic obstructive respiratory diseases (Villetti et al., 2015).

  • Synthesis of Antitumor Agents : The synthesis of triazolyl- and triazinyl-quinazolinediones, which bear structural similarities to the chemical , has been explored for potential antitumor applications. Some of these synthesized compounds showed significant potency against human colon carcinoma and hepatocellular carcinoma cell lines (Al-Romaizan, Ahmed, & Elfeky, 2019).

Mechanism of Action

Target of Action

The primary target of SIRT6-IN-1 is Sirtuin 6 (SIRT6) . SIRT6 is a member of the sirtuin family of proteins, which are NAD+ dependent deacetylases . SIRT6 is predominantly located in the nucleus and plays a crucial role in regulating numerous cellular processes including cellular stress, insulin resistance, inflammation, mitochondrial biogenesis, chromatin silencing, cell cycle regulation, transcription, and apoptosis .

Mode of Action

SIRT6-IN-1 interacts with its target, SIRT6, and modulates its activity. SIRT6 has multiple molecular functions, including DNA repair and heterochromatin regulation . SIRT6 recruits chromatin recombinant SNF2H to the DNA cleavage site and deacetylates histone H3K56ac, preventing genomic instability through chromatin remodeling and facilitating the repair of damaged sites .

Biochemical Pathways

SIRT6-IN-1, through its action on SIRT6, influences several biochemical pathways. SIRT6 is involved in the processes of histone modification, DNA repair, cell cycle regulation, and apoptosis . It extensively participates in various physiological activities such as DNA repair, energy metabolism, oxidative stress, inflammation, and fibrosis . SIRT6 also regulates glycolipid metabolism through AMPKα-mTORC1 regulating SREBP1c in the liver and pancreas induced by overnutrition and starvation .

Result of Action

The action of SIRT6-IN-1 on SIRT6 results in a variety of molecular and cellular effects. SIRT6 reduces oxidative stress, inflammation, and renal fibrosis, which is of great importance in maintaining cellular homeostasis and delaying the chronic progression of kidney disease . It also regulates mitochondrial dynamics and mitochondrial biogenesis, induces G2/M cycle arrest, and plays an antioxidant role in nephrotoxicity .

Action Environment

Environmental factors such as diet and stress can influence the action of SIRT6-IN-1. For instance, under starvation, nuclear respiratory factor 1 (NRF1) binds to the NRF1-binding site on the SIRT6 promoter and increases its transcription . This suggests that the efficacy and stability of SIRT6-IN-1 could be influenced by the metabolic state of the cell.

Biochemical Analysis

Biochemical Properties

SIRT6-IN-1 is a potent inhibitor of SIRT6 and SIRT2, with IC50 values of 106 μM and 114 μM, respectively . The compound increases H3K9 acetylation, enhances glucose uptake, and reduces TNF-α secretion in cells . SIRT6-IN-1 interacts with the enzymes SIRT6 and SIRT2 by binding to their active sites, thereby inhibiting their deacetylase activity. This inhibition leads to increased acetylation of histone proteins, which can affect gene expression and cellular metabolism.

Cellular Effects

SIRT6-IN-1 has been shown to influence various cellular processes. By inhibiting SIRT6 and SIRT2, the compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the increased acetylation of H3K9 due to SIRT6-IN-1 treatment can lead to changes in chromatin structure and gene expression . Additionally, the compound’s ability to enhance glucose uptake suggests a role in metabolic regulation. SIRT6-IN-1 also reduces the secretion of TNF-α, a pro-inflammatory cytokine, indicating potential anti-inflammatory effects .

Molecular Mechanism

The molecular mechanism of SIRT6-IN-1 involves its binding to the active sites of SIRT6 and SIRT2, leading to the inhibition of their deacetylase activity. This inhibition results in increased acetylation of histone proteins, particularly H3K9 . The changes in histone acetylation can alter chromatin structure and gene expression, thereby affecting various cellular processes. Additionally, the inhibition of SIRT6 and SIRT2 by SIRT6-IN-1 can impact cellular metabolism and stress response pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SIRT6-IN-1 have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to SIRT6-IN-1 can lead to sustained increases in histone acetylation and changes in gene expression . The stability of the compound and its degradation products can also affect its efficacy and potential side effects.

Dosage Effects in Animal Models

The effects of SIRT6-IN-1 vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit SIRT6 and SIRT2 activity, leading to increased histone acetylation and changes in gene expression . At higher doses, SIRT6-IN-1 can exhibit toxic or adverse effects, including potential impacts on cellular viability and function. It is important to determine the optimal dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

SIRT6-IN-1 is involved in metabolic pathways related to glucose uptake and inflammation. By inhibiting SIRT6 and SIRT2, the compound can enhance glucose uptake in cells, suggesting a role in metabolic regulation . Additionally, the reduction in TNF-α secretion indicates potential anti-inflammatory effects. The compound’s interactions with these metabolic pathways can influence overall cellular metabolism and energy homeostasis.

Transport and Distribution

The transport and distribution of SIRT6-IN-1 within cells and tissues are crucial for its efficacy. The compound is likely transported into cells via specific transporters or binding proteins, which facilitate its uptake and distribution. Once inside the cells, SIRT6-IN-1 can accumulate in specific compartments, such as the nucleus, where it exerts its inhibitory effects on SIRT6 and SIRT2 . The localization and accumulation of the compound can influence its activity and function.

Subcellular Localization

SIRT6-IN-1 is primarily localized in the nucleus, where it interacts with SIRT6 and SIRT2 to inhibit their deacetylase activity . The compound’s subcellular localization is influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles. The nuclear localization of SIRT6-IN-1 is essential for its ability to modulate histone acetylation and gene expression.

properties

IUPAC Name

2,4-dioxo-N-(4-pyridin-3-yloxyphenyl)-1H-quinazoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O5S/c24-18-16-10-15(7-8-17(16)21-19(25)22-18)29(26,27)23-12-3-5-13(6-4-12)28-14-2-1-9-20-11-14/h1-11,23H,(H2,21,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNILPKOOBRBNEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1214468-35-5
Record name 2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
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Q & A

Q1: Why is there interest in studying Sirt6 and its activators?

A1: Sirt6 is a protein involved in various cellular processes, including DNA repair, metabolism, and inflammation. Research suggests that activating Sirt6 could have therapeutic benefits for age-related diseases like diabetes, osteoarthritis [, ], and potentially even cancer.

Q2: How could a compound like 2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide be relevant to this research?

A2: While the specific activity of this compound is unknown, its structure could potentially allow it to interact with Sirt6. Researchers often screen large libraries of compounds to identify those that can activate or inhibit specific proteins like Sirt6. If this compound shows activity, it could be a starting point for developing new drugs.

Q3: What kind of research would be needed to determine if this compound interacts with Sirt6?

A3: Several studies would be needed:* In vitro binding assays: To see if the compound physically interacts with Sirt6.* Cellular assays: To determine if the compound influences Sirt6 activity in cells, such as its deacetylase activity [].* Animal studies: If promising results are obtained in vitro, the compound could be tested in animal models of diseases like diabetes or osteoarthritis [, ] to assess its effects on disease progression.

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